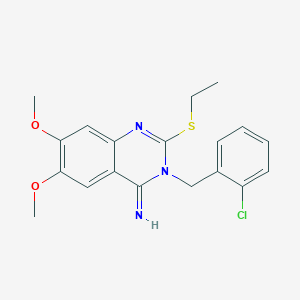

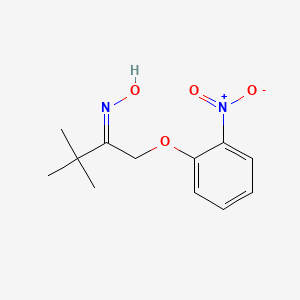

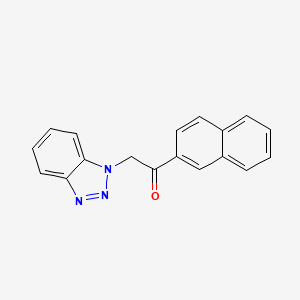

N-allyl-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-allyl-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine, also known as AF-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AF-1 belongs to the class of oxazole-containing compounds, which have been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

科学的研究の応用

Catalyzed Allylic C-H Oxidation

A study by Osberger and White (2014) discusses a Pd(II)/bis-sulfoxide/Brønsted acid catalyzed allylic C–H oxidation reaction for synthesizing oxazolidinones from simple N-Boc amines. This process provides an efficient method to furnish a range of oxazolidinones in good yields and excellent diastereoselectivities, suggesting applications in the synthesis of complex organic compounds (Osberger & White, 2014).

Synthesis of Trisubstituted Furans

Fu et al. (2008) described a method for synthesizing 2,3,4-trisubstituted furan derivatives based on a [3 + 2] annulation of functionalized allylic sulfoxides and aldehydes. This approach has implications in organic synthesis, especially in the construction of furan-based compounds with potential pharmacological applications (Fu et al., 2008).

Diastereoselective Allylic C-H Amination

A paper by Fraunhoffer and White (2007) focuses on a novel Pd/sulfoxide catalyzed diastereoselective allylic C−H amination reaction. This process is significant for synthesizing densely oxygenated α-olefin substrates with multiple stereogenic centers, offering applications in medicinal chemistry and the synthesis of biologically relevant compounds (Fraunhoffer & White, 2007).

Asymmetric Epoxidation of Allylic and Homoallylic Amine Derivatives

Research by Olivares‐Romero, Li, and Yamamoto (2012) describes asymmetric epoxidation of allylic and homoallylic amine derivatives catalyzed by Hf(IV)-bishydroxamic acid complexes. This study demonstrates the sulfonyl group's effectiveness as a directing group for these transformations, indicating potential applications in asymmetric synthesis (Olivares‐Romero, Li, & Yamamoto, 2012).

BODIPY-based Fluorescent Probe for Biodistribution Studies

Rodríguez et al. (2017) synthesized a BODIPY-fluorophore based probe for amide-containing thiazoles, potentially used in Chagas disease treatment. The study's in vivo biodistribution evaluation suggests applications in determining future administration routes and regimens for treating parasitic diseases (Rodríguez et al., 2017).

Palladium-catalyzed Oxidative Coupling

Wang et al. (2014) explored the palladium-catalyzed oxidative coupling of highly enantioenriched primary allylic amines with sulfonyl hydrazides. This method offers a way to synthesize structurally diverse allylic sulfones with excellent retention of enantiomeric excess, highlighting its potential in stereoselective organic synthesis (Wang et al., 2014).

Synthesis of Avermectin Aglycons

Mrozik et al. (1989) investigated the synthesis of various avermectin aglycons, focusing on their biological activities. This research provides valuable insights into the development of novel compounds with potential applications in parasitology and pharmacology (Mrozik et al., 1989).

特性

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-prop-2-enyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O4S/c1-2-9-18-15-16(19-14(23-15)13-4-3-10-22-13)24(20,21)12-7-5-11(17)6-8-12/h2-8,10,18H,1,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLHJVQETINNEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-3-[4-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2734373.png)

![5-Chloro-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2734376.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2734378.png)

![methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2734381.png)

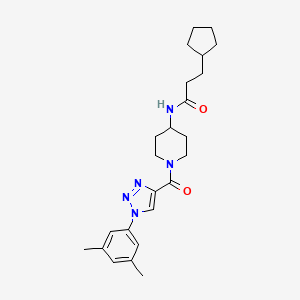

![2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2734382.png)